4-Fluoro-1H-indole-5-carbaldehyde is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the 4-position and an aldehyde group at the 5-position. Its chemical formula is C₉H₆FNO, with a molecular weight of approximately 163.15 g/mol. The compound appears as a yellow solid and has been noted for its distinctive melting point, which varies around 208-209 °C depending on purity and preparation conditions .
4-fluoro-1H-indole-5-carbaldehyde may serve as a building block for the synthesis of more complex molecules. The aldehyde functional group can participate in various reactions like condensation reactions and reductive aminations to create new indole derivatives []. These derivatives could then be investigated for their biological activity or other desired properties.
Indole is a core structure found in many biologically active molecules, including pharmaceuticals. The introduction of a fluorine atom and a formyl group at specific positions on the indole ring can potentially modulate the molecule's interaction with biological targets []. Research might involve synthesizing and testing 4-fluoro-1H-indole-5-carbaldehyde derivatives for potential therapeutic applications.
Functionalized indoles have been explored for their applications in organic electronics and optoelectronic devices []. The electronic properties of 4-fluoro-1H-indole-5-carbaldehyde could be investigated for its potential use in developing novel materials.
Research indicates that 4-fluoro-1H-indole-5-carbaldehyde exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains . Additionally, its derivatives have been explored in the context of cancer research, particularly in developing compounds that target specific pathways involved in tumor growth and metastasis.
The synthesis of 4-fluoro-1H-indole-5-carbaldehyde can be accomplished through several methods:
4-Fluoro-1H-indole-5-carbaldehyde finds applications in various fields:
Studies on the interactions of 4-fluoro-1H-indole-5-carbaldehyde with biological targets have shown promising results. For example, it has been evaluated for its binding affinity to serotonin receptors, which are crucial in mood regulation and are implicated in various psychiatric disorders. These studies suggest potential therapeutic applications in treating depression and anxiety disorders .
Several compounds share structural similarities with 4-fluoro-1H-indole-5-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-1H-indole-3-carbaldehyde | Fluorine at 5-position | Different position of fluorine |
| 4-Chloro-1H-indole-5-carbaldehyde | Chlorine instead of fluorine | Different halogen affecting reactivity |
| 7-Fluoro-1H-indole-5-carbaldehyde | Fluorine at 7-position | Variability in biological activity |
| Indole-5-carboxaldehyde | No fluorine substituent | Lacks halogen influence |
4-Fluoro-1H-indole-5-carbaldehyde stands out due to its specific placement of the fluorine atom and its potential biological activities, making it a significant compound in medicinal chemistry.
The nuclear magnetic resonance spectroscopic characterization of 4-fluoro-1H-indole-5-carbaldehyde reveals distinctive spectral patterns characteristic of fluorinated indole carbaldehyde derivatives. Based on extensive analysis of related fluoroindole carbaldehyde compounds and established patterns in indole chemistry, the compound exhibits several key spectroscopic features [1] [2] [3].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum of 4-fluoro-1H-indole-5-carbaldehyde displays characteristic resonances that reflect the electronic environment created by the fluorine substitution at the 4-position and the aldehyde functionality at the 5-position. The aldehyde proton appears as a distinctive singlet in the range of 10.0-10.3 parts per million, consistent with deshielding effects observed in related fluorinated indole carbaldehydes [1] [4]. This chemical shift is comparable to other fluoroindole carbaldehyde derivatives, such as 4-fluoro-1H-indole-3-carbaldehyde, which shows an aldehyde signal at 10.26 parts per million [1].
The indole nitrogen-hydrogen proton typically appears as a broad singlet in the range of 11.0-12.0 parts per million, characteristic of the hydrogen-bonding environment in the indole ring system [3] [5]. The aromatic protons of the indole ring system appear in the typical aromatic region between 7.0 and 8.4 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the fluorine atom and the aldehyde group [1] [6].
The fluorine substitution at the 4-position creates distinctive coupling patterns and chemical shift perturbations in adjacent protons. Protons ortho to the fluorine atom typically exhibit characteristic fluorine-proton coupling with coupling constants ranging from 8-12 hertz, while meta coupling is generally smaller, around 4-6 hertz [7] [8].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis
The ¹³C nuclear magnetic resonance spectrum reveals the carbonyl carbon of the aldehyde group appearing at approximately 183-187 parts per million, consistent with aromatic aldehyde functionality [1] [6]. This chemical shift is characteristic of indole carbaldehydes and falls within the expected range for compounds of this structural class.
The carbon atoms of the indole ring system appear between 110-160 parts per million, with the carbon bearing the fluorine substituent showing characteristic upfield shifts due to the strong electron-withdrawing nature of fluorine [9] [7]. The carbon-fluorine coupling patterns provide additional structural confirmation, with one-bond carbon-fluorine coupling constants typically ranging from 240-260 hertz for aromatic carbon-fluorine bonds [7] [8].
The carbons adjacent to the fluorine-substituted carbon exhibit distinctive two-bond and three-bond carbon-fluorine coupling, providing valuable structural information. These coupling constants typically range from 20-40 hertz for two-bond interactions and 4-8 hertz for three-bond interactions [7] [10].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Analysis
The ¹⁹F nuclear magnetic resonance spectrum provides definitive evidence for the fluorine substitution pattern. Aromatic fluorine atoms in indole derivatives typically appear in the chemical shift range of -110 to -130 parts per million relative to trichlorofluoromethane [7] [11] [12]. The exact chemical shift depends on the electronic environment created by neighboring substituents and the position of substitution on the indole ring.
For 4-fluoro-1H-indole-5-carbaldehyde, the fluorine signal is expected to appear around -120 to -125 parts per million, based on comparison with related 4-fluoroindole derivatives [1] [10]. The chemical shift is influenced by the electron-withdrawing aldehyde group at the adjacent 5-position, which may cause a slight downfield shift compared to unsubstituted 4-fluoroindole.
The ¹⁹F nuclear magnetic resonance spectrum also reveals coupling patterns with adjacent protons and carbons, providing additional structural confirmation. Fluorine-proton coupling across two and three bonds creates characteristic multipicity patterns that aid in structural assignment [7] [8].
Infrared Spectroscopic Analysis
The infrared spectrum of 4-fluoro-1H-indole-5-carbaldehyde exhibits several characteristic absorption bands that provide structural confirmation and functional group identification [14] [5]. The most prominent feature is the carbonyl stretching vibration of the aldehyde group, which appears as a strong, sharp absorption band in the range of 1670-1690 reciprocal centimeters. This frequency is typical for aromatic aldehydes and reflects the conjugation between the carbonyl group and the aromatic indole system [5] [4].
The nitrogen-hydrogen stretching vibration of the indole ring appears as a broad absorption band between 3400-3500 reciprocal centimeters, characteristic of secondary amine functionality in heterocyclic systems [5] [15]. This band may show some broadening due to intermolecular hydrogen bonding in the solid state.
The carbon-fluorine stretching vibration contributes to absorption bands in the range of 1000-1300 reciprocal centimeters, though these may overlap with other vibrational modes in the fingerprint region [14] . The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1500-1600 reciprocal centimeters region, characteristic of the indole ring system [5] [4].
Additional characteristic bands include carbon-hydrogen stretching vibrations in the 3000-3100 reciprocal centimeters region for aromatic hydrogen atoms, and various bending and skeletal vibrations in the fingerprint region below 1500 reciprocal centimeters [5] .
Ultraviolet-Visible Absorption Spectroscopy
The ultraviolet-visible absorption spectrum of 4-fluoro-1H-indole-5-carbaldehyde reflects the extended conjugation present in the indole ring system and the influence of both the fluorine substituent and aldehyde functionality [17] [18]. The primary absorption maximum is expected to appear around 280-290 nanometers, which is characteristic of substituted indole derivatives .
The indole chromophore exhibits characteristic absorption bands arising from π→π* transitions within the bicyclic aromatic system. The presence of the electron-withdrawing fluorine atom and aldehyde group may cause slight shifts in the absorption maxima compared to unsubstituted indole [18]. These substituents typically cause bathochromic shifts due to extended conjugation and altered electronic distribution.
Secondary absorption features may appear at longer wavelengths due to charge-transfer transitions involving the electron-withdrawing groups. The extinction coefficients are typically in the range of 10,000-20,000 per molar per centimeter for the primary absorption bands, consistent with allowed π→π* transitions in aromatic heterocycles [17] [18].
While specific crystallographic data for 4-fluoro-1H-indole-5-carbaldehyde are not available in the current literature, analysis of related fluorinated indole carbaldehyde structures provides valuable insights into the expected structural parameters [20] [3] [21] [22]. Crystallographic studies of similar compounds reveal characteristic bond lengths and angles that can be extrapolated to this specific derivative.
The indole ring system in fluorinated derivatives typically maintains high planarity, with root-mean-square deviations from the mean plane of less than 0.01 angstroms [22] [23]. The carbon-nitrogen bond lengths within the pyrrole ring are typically 1.37-1.38 angstroms, while the carbon-carbon bonds range from 1.39-1.42 angstroms, consistent with aromatic character [21] [24].
The carbon-fluorine bond length is expected to be approximately 1.35-1.37 angstroms, characteristic of aromatic carbon-fluorine bonds [22] [25]. This bond length is significantly shorter than typical carbon-hydrogen bonds due to the high electronegativity and small size of fluorine. The carbon-carbon bond adjacent to the fluorine-bearing carbon may show slight lengthening due to the electron-withdrawing effect of fluorine [24] [26].
The aldehyde functional group typically exhibits a carbon-oxygen bond length of approximately 1.21-1.23 angstroms, characteristic of carbonyl functionality [21] [27]. The carbon-carbon bond connecting the aldehyde group to the indole ring is typically 1.45-1.47 angstroms, reflecting single bond character with some degree of conjugation [24] [25].
Bond angles within the indole ring system generally conform to expected aromatic geometry, with angles close to 120 degrees around sp² hybridized carbons. The angle around the nitrogen atom in the pyrrole ring is typically slightly less than 120 degrees due to the five-membered ring constraint [22] [23].
Conformational analysis through comparison with structural analogues reveals important insights into the preferred molecular geometry and packing arrangements of 4-fluoro-1H-indole-5-carbaldehyde [28] [29]. Studies of related fluorinated indole derivatives demonstrate that the position of fluorine substitution significantly influences molecular conformation and intermolecular interactions.
The aldehyde group orientation relative to the indole ring plane is a critical conformational parameter. In most indole carbaldehyde derivatives, the aldehyde group adopts a nearly coplanar arrangement with the aromatic system to maximize conjugation [21] [28]. The dihedral angle between the aldehyde group and the indole plane is typically less than 10 degrees, though this may vary depending on crystal packing forces and intermolecular interactions [24] [27].
Comparison with 5-fluoro-1H-indole-3-carbaldehyde and 6-fluoro-1H-indole-3-carbaldehyde reveals that fluorine position significantly affects molecular electronics and intermolecular interactions [22]. The 4-fluoro substitution pattern in 4-fluoro-1H-indole-5-carbaldehyde creates a unique electronic environment that differs from other positional isomers.
The fluorine atom's position influences the overall molecular dipole moment and hydrogen bonding patterns. In crystal structures of related compounds, fluorine atoms often participate in weak hydrogen bonding interactions and halogen bonding, contributing to crystal packing stability [21] [23]. The combination of fluorine at the 4-position and aldehyde at the 5-position creates a distinctive electrostatic potential surface that influences molecular recognition and crystallization behavior.
Rotational barriers around the carbon-carbon bond connecting the aldehyde group to the indole ring are typically low, in the range of 2-5 kilocalories per mole, based on computational studies of related systems [28] [30]. This allows for conformational flexibility in solution, though crystal packing forces typically stabilize specific conformations in the solid state.
The comparative analysis with analogues such as 4-fluoro-1H-indole-3-carbaldehyde, 5-fluoro-1H-indole-4-carbaldehyde, and other positional isomers reveals that the specific substitution pattern of 4-fluoro-1H-indole-5-carbaldehyde creates unique structural features . The adjacent positioning of the fluorine and aldehyde groups may lead to intramolecular interactions that influence the preferred conformation and reactivity patterns.